molecular formula C10H11N5O2 B2861663 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 107553-41-3

1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione

Cat. No.: B2861663
CAS No.: 107553-41-3
M. Wt: 233.231
InChI Key: YTHLKOGZLKLYCL-UHFFFAOYSA-N
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Description

1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a complex organic compound with a unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione typically involves multiple steps, starting with the base purine structure. The process may include:

  • Functionalization: Introduction of methyl groups at the 1, 6, and 7 positions.

  • Hydrogenation: Addition of hydrogen atoms to specific positions to form the trihydro structure.

  • Cyclization: Formation of the imidazolino[1,2-h]purine ring system.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:

  • Oxidation: Conversion of methyl groups to carboxylic acids or aldehydes.

  • Reduction: Reduction of functional groups to form more saturated compounds.

  • Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Methylated carboxylic acids or aldehydes.

  • Reduction Products: More saturated derivatives of the original compound.

  • Substitution Products: A wide range of functionalized derivatives.

Scientific Research Applications

This compound has found applications in various scientific fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition.

  • Medicine: Explored for its therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,3,5-Triazine, hexahydro-1,3,5-trimethyl-

  • 1,3,5-Trimethyl-4-iodo-1H-pyrazole

Uniqueness: 1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione stands out due to its unique imidazolino[1,2-h]purine ring system, which is not commonly found in other compounds. This structural feature contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-4-5(2)15-6-7(12-9(15)11-4)14(3)10(17)13-8(6)16/h1-3H3,(H,11,12)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHLKOGZLKLYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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